4-Chloro-3-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-3-(trifluoromethyl)pyridine is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene .
Synthesis Analysis
Trifluoromethylpyridines, including 4-Chloro-3-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The empirical formula of 4-Chloro-3-(trifluoromethyl)pyridine is C6H3ClF3N . Its molecular weight is 218.00 . The SMILES string representation is Cl [H].FC (F) (F)c1cnccc1Cl .Chemical Reactions Analysis
The synthesis and application of trifluoromethylpyridines involve various chemical reactions . For example, 2,3,5-DCTF is synthesized through various methods .Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 153 °C (subl.) .Scientific Research Applications
Application in Agrochemicals and Pharmaceuticals
Trifluoromethylpyridines (TFMP) and its derivatives, including “4-Chloro-3-(trifluoromethyl)pyridine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Metal-Organic Frameworks
“4-Chloro-3-(trifluoromethyl)pyridine” may be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications due to their high porosity and large surface area.
Preparation of (Trifluoromethyl)pyridyllithiums
“4-Chloro-3-(trifluoromethyl)pyridine” may be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These compounds are useful intermediates in organic synthesis.
Synthesis of Methiodide Salts
“4-Chloro-3-(trifluoromethyl)pyridine” can be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry and drug design.
Preparation of Aminopyridines
“4-Chloro-3-(trifluoromethyl)pyridine” can be used in the preparation of aminopyridines via amination reactions . Aminopyridines are a class of organic compounds that are used in the synthesis of a variety of pharmaceuticals and agrochemicals .
Catalytic Ligand for Oxidative Coupling
“4-Chloro-3-(trifluoromethyl)pyridine” can serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . This process is used in the synthesis of various organic compounds .
Safety And Hazards
Future Directions
Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXDOBRSSOEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382317 | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)pyridine | |
CAS RN |
387824-63-7 | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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